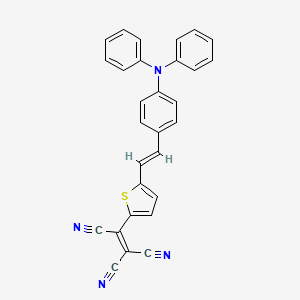![molecular formula C93H111N13O22 B15250497 L-Lysinamide, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)-](/img/structure/B15250497.png)
L-Lysinamide, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysinamide,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)- is a complex organic compound belonging to the class of alpha amino acid amides. This compound is characterized by its intricate structure, which includes multiple protective groups and functional moieties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysinamide,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)- involves multiple steps, each requiring specific reaction conditions. The process typically starts with the protection of the amino groups using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The subsequent steps involve the coupling of protected amino acids and the introduction of the 5-amino-2-methoxybenzoyl moiety. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and the sequential addition of amino acids. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysinamide,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and methoxybenzoyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
L-Lysinamide,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of novel materials and biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Lysinamide,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of protective groups like Boc and Cbz can influence its stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester: Shares similar protective groups but differs in its overall structure and applications.
L-Lysinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-α-glutamyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, diacetate:
Uniqueness
L-Lysinamide,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)- is unique due to its specific combination of protective groups and functional moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C93H111N13O22 |
|---|---|
Peso molecular |
1762.9 g/mol |
Nombre IUPAC |
benzyl N-[(5S)-6-(3-carbamoyl-4-methoxyanilino)-5-[[2-methoxy-5-[[(2S)-2-[[2-methoxy-5-[[(2S)-2-[[2-methoxy-5-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]benzoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]benzoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]benzoyl]amino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C93H111N13O22/c1-93(2,3)128-92(119)106-75(39-23-27-51-98-91(118)127-59-63-34-18-11-19-35-63)87(114)102-67-43-47-79(123-7)71(55-67)83(110)105-74(38-22-26-50-97-90(117)126-58-62-32-16-10-17-33-62)86(113)101-66-42-46-78(122-6)70(54-66)82(109)104-73(37-21-25-49-96-89(116)125-57-61-30-14-9-15-31-61)85(112)100-65-41-45-77(121-5)69(53-65)81(108)103-72(84(111)99-64-40-44-76(120-4)68(52-64)80(94)107)36-20-24-48-95-88(115)124-56-60-28-12-8-13-29-60/h8-19,28-35,40-47,52-55,72-75H,20-27,36-39,48-51,56-59H2,1-7H3,(H2,94,107)(H,95,115)(H,96,116)(H,97,117)(H,98,118)(H,99,111)(H,100,112)(H,101,113)(H,102,114)(H,103,108)(H,104,109)(H,105,110)(H,106,119)/t72-,73-,74-,75-/m0/s1 |
Clave InChI |
LKCKJWPPAWQFGK-OFLKTJBXSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)OC)C(=O)N[C@@H](CCCCNC(=O)OCC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)C(=O)N[C@@H](CCCCNC(=O)OCC5=CC=CC=C5)C(=O)NC6=CC(=C(C=C6)OC)C(=O)N[C@@H](CCCCNC(=O)OCC7=CC=CC=C7)C(=O)NC8=CC(=C(C=C8)OC)C(=O)N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)OC)C(=O)NC(CCCCNC(=O)OCC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)C(=O)NC(CCCCNC(=O)OCC5=CC=CC=C5)C(=O)NC6=CC(=C(C=C6)OC)C(=O)NC(CCCCNC(=O)OCC7=CC=CC=C7)C(=O)NC8=CC(=C(C=C8)OC)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



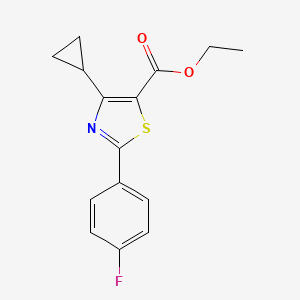
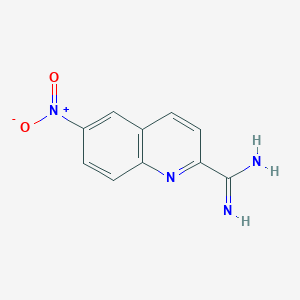
![[4-[4-(11-prop-2-enoyloxyundecoxy)cyclohexanecarbonyl]oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B15250466.png)
![6-Methyl-4-phenyl[2,2'-bipyridine]-5-carbonitrile](/img/structure/B15250481.png)
![disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B15250486.png)
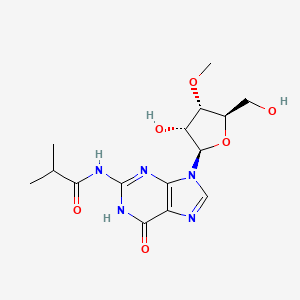
![1-[(3-Tert-butyl-4-methoxyphenyl)methyl]triazole-4,5-dicarboxylic acid](/img/structure/B15250503.png)
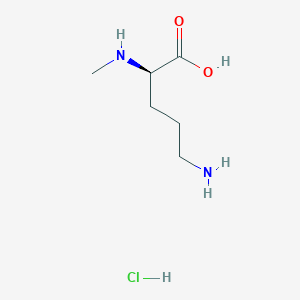
![[3-(1-Aminoethyl)phenyl]boronic acid](/img/structure/B15250522.png)

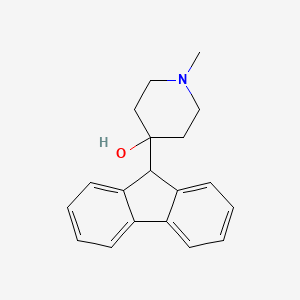
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-one](/img/structure/B15250533.png)
